

An In-depth Technical Guide to 1- Allylcyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-ALLYLCYCLOHEXENE

Cat. No.: B086730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and expected spectral characteristics of **1-allylcyclohexene**. Due to the limited availability of specific experimental data in public databases, this guide focuses on its established structural features, computed properties, and predicted spectroscopic data based on analogous compounds.

Chemical Structure and Identification

1-Allylcyclohexene, systematically named 1-(prop-2-en-1-yl)cyclohex-1-ene, is a cyclic olefin with the molecular formula C₉H₁₄.^[1]^[2] Its structure consists of a cyclohexene ring substituted at the C1 position with an allyl group. The presence of two double bonds, one endocyclic and one exocyclic, makes it a reactive intermediate for various chemical transformations.

Identifier and Descriptor Data

Identifier/Descriptor	Value	Reference
IUPAC Name	1-(prop-2-en-1-yl)cyclohex-1-ene	[1]
CAS Number	13511-13-2	[1]
Molecular Formula	C ₉ H ₁₄	[1] [2]
Molecular Weight	122.21 g/mol	[1]
SMILES	C=CCC1=CCCCC1	[1]
InChI	InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,7H,1,3-6,8H2	[1]

Physicochemical Properties

Detailed experimental data on the physical properties of **1-allylcyclohexene** are not widely available. The following table summarizes computed properties that provide insight into its chemical behavior.

Computed Physicochemical Properties

Property	Value	Reference
XLogP3-AA	3.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	2	[1]
Exact Mass	122.109550447 Da	[1]
Topological Polar Surface Area	0 Å ²	[1]
Heavy Atom Count	9	[1]
Complexity	120	[1]

Spectroscopic Characterization (Predicted)

Specific experimental spectra for **1-allylcyclohexene** are not readily accessible. However, based on the known spectral data of cyclohexene and allyl-containing compounds, the following characteristic peaks can be predicted.

Predicted Spectroscopic Data

Spectroscopy	Feature	Predicted Chemical Shift/Frequency
¹ H NMR	Vinylic Protons (allyl group, -CH=)	~5.7-5.9 ppm
	Vinylic Protons (allyl group, =CH ₂)	~4.9-5.1 ppm
	Vinylic Proton (cyclohexene ring)	~5.4-5.6 ppm
	Allylic Protons (CH ₂ connecting the rings)	~2.7-2.9 ppm
	Allylic Protons (cyclohexene ring)	~1.9-2.1 ppm
	Other Cyclohexene Ring Protons	~1.5-1.8 ppm
¹³ C NMR	Vinylic Carbons (allyl group, -CH=)	~135-138 ppm
	Vinylic Carbons (cyclohexene ring)	~125-135 ppm
	Vinylic Carbon (allyl group, =CH ₂)	~115-118 ppm
	Allylic Carbon (CH ₂ connecting the rings)	~35-40 ppm
	Other Cyclohexene Ring Carbons	~20-30 ppm
IR Spectroscopy	C=C Stretch (alkene)	~1640-1680 cm ⁻¹
	=C-H Stretch (vinylic)	~3010-3090 cm ⁻¹
	C-H Stretch (sp ³ carbons)	~2830-2960 cm ⁻¹
	=C-H Bend (vinylic)	~675-1000 cm ⁻¹

Mass Spectrometry	Molecular Ion Peak (M^+)	$m/z = 122$
Major Fragmentation Peaks	Loss of allyl group ($m/z = 81$), retro-Diels-Alder fragmentation	

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **1-allylcyclohexene** is not available in the surveyed literature. However, a plausible synthetic route would involve the allylation of a cyclohexanone derivative followed by dehydration.

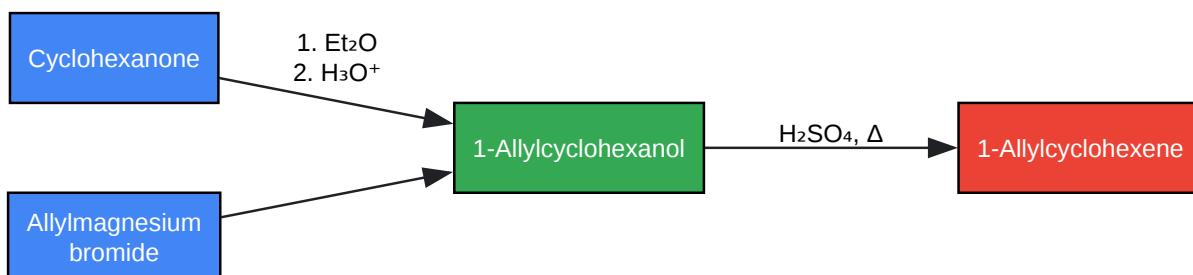
General Synthetic Protocol: Allylation of Cyclohexanone and Dehydration

This protocol is a generalized procedure and has not been optimized for the synthesis of **1-allylcyclohexene**.

Step 1: Synthesis of 1-Allylcyclohexanol

- To a solution of allylmagnesium bromide (prepared from allyl bromide and magnesium turnings) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanone in the same solvent dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with the ether solvent.
- Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), filter, and concentrate under reduced pressure to yield crude 1-allylcyclohexanol.

Step 2: Dehydration of 1-Allylcyclohexanol


- To the crude 1-allylcyclohexanol, add a dehydrating agent such as sulfuric acid or phosphoric acid.
- Heat the mixture to facilitate the elimination of water. The temperature should be carefully controlled to favor the formation of the desired alkene isomer.
- The product, **1-allylcyclohexene**, can be isolated by distillation from the reaction mixture.
- Further purification can be achieved by fractional distillation or column chromatography.

Visualizations

Chemical Structure of **1-Allylcyclohexene**

Caption: Chemical structure of **1-Allylcyclohexene**.

Plausible Synthetic Pathway for **1-Allylcyclohexene**

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **1-allylcyclohexene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALLYLCYCLOHEXANE(2114-42-3) 1H NMR spectrum [chemicalbook.com]

- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Allylcyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086730#what-is-the-structure-of-1-allylcyclohexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com